molecular formula C5H4BrNO B017633 4-Bromo-3-hydroxypyridine CAS No. 161417-28-3

4-Bromo-3-hydroxypyridine

Cat. No.: B017633
CAS No.: 161417-28-3
M. Wt: 174 g/mol
InChI Key: YCVSFCXUHPVAFH-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-hydroxypyridine can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypyridine. The reaction typically uses bromine or bromine-releasing compounds under controlled conditions to introduce the bromine atom into the pyridine ring . Another method involves the use of bio-based furfural, which can be converted into 3-hydroxypyridine over a Raney iron catalyst in water .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halogenation reactions. These reactions are carried out using bromine or bromine-releasing compounds under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyridines: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, as a bromodomain inhibitor, it binds to the bromodomain of proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition can modulate gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

4-Bromo-3-hydroxypyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-3-5(4)8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVSFCXUHPVAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376205
Record name 4-Bromo-3-hydroxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161417-28-3
Record name 4-Bromo-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridin-3-ol
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Synthesis routes and methods

Procedure details

(S)-1-t-Butoxycarbonyl-2-pyrrolidinemethanol (792 mg, 3.94 mmol), 4-bromo-3-pyridinol (685 mg, 3.94 mmol), DEAD (485 uL, 4.33 mmol) and PPh3 (1.14 g, 4.33 mmol) were allowed to react as described in Example 2a. The crude product was directly treated with trifluoroacetic acid (5 mL) at room temperature for 3 hours. The trifluoroacetic acid was removed under reduced pressure, and water (8 mL) was added. The mixture was extracted with EtOAc (2×20 mL), and the resultant aqueous layer was basified with excess solid sodium bicarbonate. The resultant slurry was washed extensively with EtOAc (4×10 mL). The combined organic layers were dried (Na2SO4) and evaporated. The crude product was purified by flash chromatography on silica gel eluting with CHCl3 /MeOH/NH4OH (10:1.5:0.02 and 10:1.5:0.1) to provide 371 mg (37% yield from 4-bromo-3-pyridinol) of the title compound. TLC Rf 0.16 (10:1:0.02 CHCl3 /MeOH/NH4OH). MS (DCI/NH3) m/e 257 with 79Br and 259 (M+H)+ with 81Br. 1H NMR (CDCl3, 300 MHz) δ: 8.25 (s, 1H, ArH), 8.08 (d, J=6.6 Hz, 1H, ArH), 7.48 (d, J=6.6 Hz, 1H, ArH), 4.28 (dd, J=4.8, 10.2 Hz, 1H, OCHH), 4.17 (dd, J=6.3, 10.2 Hz, 1H, OCHH), 3.90-3.80 (m, 1H, NCH), 3.30-3.14 (m, 2H, NCH2), 2.18-1.80 (m, 4H, 2CH2).
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
485 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.14 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reactivity of 4-bromo-3-hydroxypyridine with acrylonitrile differ from that of 3-hydroxypyridine?

A2: While both 3-hydroxypyridine and its derivative, this compound, can react with acrylonitrile, their reaction pathways differ. 3-Hydroxypyridine undergoes a two-step reaction involving a 1,3-dipolar addition followed by a Michael addition []. The research provided doesn't detail the specific reaction of this compound with acrylonitrile. It suggests that introducing a bromine substituent at the 4-position might alter the reactivity compared to 3-hydroxypyridine, potentially influencing the reaction pathway or product yield.

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